molecular formula C15H17NO B5623110 2-(4-Tert-butylphenyl)pyridin-3-ol CAS No. 30766-31-5

2-(4-Tert-butylphenyl)pyridin-3-ol

Cat. No.: B5623110
CAS No.: 30766-31-5
M. Wt: 227.30 g/mol
InChI Key: FMFKAHUTDXGBDD-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)pyridin-3-ol is an organic compound with the molecular formula C15H17NO It is characterized by a pyridine ring substituted with a tert-butylphenyl group at the second position and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Tert-butylphenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a palladium catalyst, a base, and a solvent such as dimethyl sulfoxide (DMSO) or dichloroethane (DCE). The reaction conditions often involve heating the mixture to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Tert-butylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the tert-butylphenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation reagents like bromine (Br2) or chlorination reagents like thionyl chloride (SOCl2) are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(4-Tert-butylphenyl)pyridin-3-one, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

2-(4-Tert-butylphenyl)pyridin-3-ol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(4-Tert-butylphenyl)pyridin-3-ol is unique due to the presence of both a tert-butylphenyl group and a hydroxyl group on a pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(4-tert-butylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-15(2,3)12-8-6-11(7-9-12)14-13(17)5-4-10-16-14/h4-10,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFKAHUTDXGBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353439
Record name 2-(4-tert-butylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30766-31-5
Record name 2-(4-tert-butylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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